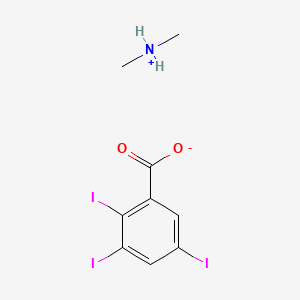
2,3,5-Triiodobenzoic acid dimethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylazanium; 2,3,5-triiodobenzoate is a chemical compound with the molecular formula C9H10I3NO2. It is known for its unique structure, which includes three iodine atoms attached to a benzoate ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylazanium; 2,3,5-triiodobenzoate typically involves the reaction of 2,3,5-triiodobenzoic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,3,5-Triiodobenzoic Acid: This is achieved by iodination of benzoic acid using iodine and an oxidizing agent.
Reaction with Dimethylamine: The 2,3,5-triiodobenzoic acid is then reacted with dimethylamine in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of dimethylazanium; 2,3,5-triiodobenzoate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylazanium; 2,3,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different iodinated derivatives .
Aplicaciones Científicas De Investigación
Dimethylazanium; 2,
Propiedades
Número CAS |
17601-49-9 |
|---|---|
Fórmula molecular |
C9H10I3NO2 |
Peso molecular |
544.89 g/mol |
Nombre IUPAC |
dimethylazanium;2,3,5-triiodobenzoate |
InChI |
InChI=1S/C7H3I3O2.C2H7N/c8-3-1-4(7(11)12)6(10)5(9)2-3;1-3-2/h1-2H,(H,11,12);3H,1-2H3 |
Clave InChI |
ZHPOHJJDIBVQHS-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]C.C1=C(C=C(C(=C1C(=O)[O-])I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
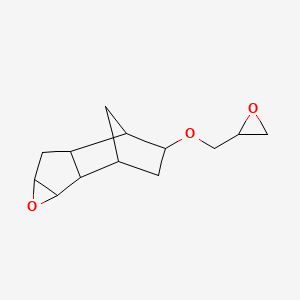
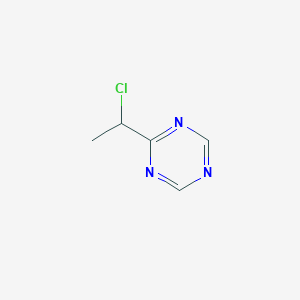
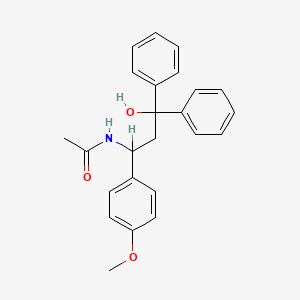
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
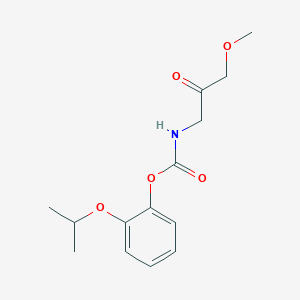
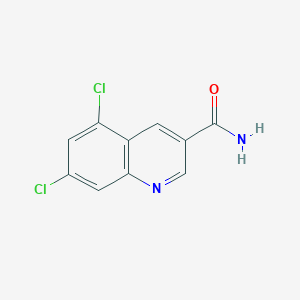
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)





![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)
